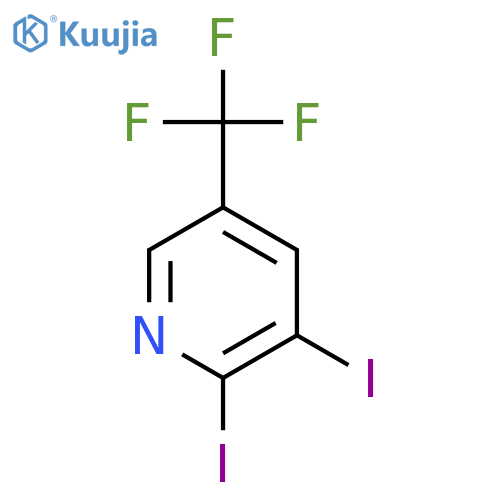

Cas no 1227599-67-8 (2,3-Diiodo-5-(trifluoromethyl)pyridine)

2,3-Diiodo-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2,3-Diiodo-5-(trifluoromethyl)pyridine

- I02-4849

- 2,3-Diiodo-5-(trifluoromethyl)pyridine, AldrichCPR

- DB-346448

- N11701

- AKOS015853886

- MFCD16610880

- 1227599-67-8

- DTXSID50679124

- VLXFJYJAZSYLCZ-UHFFFAOYSA-N

- AM86418

- CS-0101134

-

- MDL: MFCD16610880

- インチ: InChI=1S/C6H2F3I2N/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H

- InChIKey: VLXFJYJAZSYLCZ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=NC(=C1I)I)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 398.82300

- どういたいしつりょう: 398.82288g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 161

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- PSA: 12.89000

- LogP: 3.30960

2,3-Diiodo-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM279988-25g |

2,3-diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95% | 25g |

$2660 | 2021-08-18 | |

| Chemenu | CM279988-5g |

2,3-diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95% | 5g |

$1061 | 2021-08-18 | |

| Chemenu | CM279988-1g |

2,3-diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95% | 1g |

$1178 | 2022-06-13 | |

| Matrix Scientific | 059442-250mg |

2,3-Diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 250mg |

$418.00 | 2023-09-05 | ||

| A2B Chem LLC | AA24926-250mg |

2,3-Diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95% | 250mg |

$1726.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171774-1g |

2,3-Diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95+% | 1g |

¥10108.00 | 2024-08-09 | |

| TRC | D482003-250mg |

2,3-Diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 250mg |

$930.00 | 2023-05-18 | ||

| Chemenu | CM279988-250mg |

2,3-diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95% | 250mg |

$472 | 2022-06-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171774-250mg |

2,3-Diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95+% | 250mg |

¥3369.00 | 2024-08-09 | |

| Chemenu | CM279988-1g |

2,3-diiodo-5-(trifluoromethyl)pyridine |

1227599-67-8 | 95% | 1g |

$528 | 2021-08-18 |

2,3-Diiodo-5-(trifluoromethyl)pyridine 関連文献

-

Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

2,3-Diiodo-5-(trifluoromethyl)pyridineに関する追加情報

Introduction to 2,3-Diiodo-5-(trifluoromethyl)pyridine (CAS No: 1227599-67-8)

2,3-Diiodo-5-(trifluoromethyl)pyridine (CAS No: 1227599-67-8) is a highly versatile and valuable intermediate in modern pharmaceutical and agrochemical research. This compound, characterized by its dual iodine substitution at the 2 and 3 positions of the pyridine ring and the presence of a trifluoromethyl group at the 5 position, has garnered significant attention due to its unique structural and electronic properties. The trifluoromethyl group, in particular, imparts enhanced lipophilicity and metabolic stability, making it an attractive moiety for drug design. The diiodo substitution pattern further enhances its reactivity, enabling a wide range of functionalization strategies that are crucial for the synthesis of complex molecules.

The significance of 2,3-Diiodo-5-(trifluoromethyl)pyridine in synthetic chemistry cannot be overstated. Its structural features make it an ideal building block for constructing heterocyclic scaffolds that are prevalent in many biologically active compounds. The pyridine core is a cornerstone in medicinal chemistry, with numerous examples of drugs featuring this motif. By introducing halogen atoms and electron-withdrawing groups such as the trifluoromethyl moiety, chemists can fine-tune the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. 2,3-Diiodo-5-(trifluoromethyl)pyridine has emerged as a key intermediate in several high-profile drug discovery programs. Its ability to undergo cross-coupling reactions with various organometallic reagents allows for the introduction of diverse functional groups at different positions of the pyridine ring. This flexibility is particularly valuable in the synthesis of small molecule inhibitors targeting critical biological pathways.

One of the most compelling applications of 2,3-Diiodo-5-(trifluoromethyl)pyridine is in the development of kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are frequently implicated in various diseases, including cancer. By leveraging the compound's reactivity, researchers have been able to design potent and selective kinase inhibitors that disrupt aberrant signaling networks. The trifluoromethyl group, in particular, has been shown to enhance binding affinity by improving hydrophobic interactions with the target protein.

Another area where 2,3-Diiodo-5-(trifluoromethyl)pyridine has made a significant impact is in the synthesis of antiviral agents. The ability to introduce fluorinated pyridine derivatives into drug candidates has led to compounds with improved pharmacokinetic properties and increased resistance to metabolic degradation. This has been particularly important in the context of emerging viral threats, where rapid development of effective antiviral drugs is essential.

The agrochemical industry has also benefited from the use of 2,3-Diiodo-5-(trifluoromethyl)pyridine as a key intermediate. Fluorinated pyridines are known to exhibit enhanced pesticidal activity due to their ability to interact strongly with biological targets. Researchers have utilized this compound to develop novel herbicides and fungicides that offer improved efficacy while minimizing environmental impact.

From a synthetic chemistry perspective, 2,3-Diiodo-5-(trifluoromethyl)pyridine offers numerous advantages over traditional starting materials. Its high reactivity allows for rapid construction of complex molecular frameworks through transition metal-catalyzed reactions such as Suzuki-Miyaura and Stille couplings. Additionally, its stability under various reaction conditions makes it a reliable choice for multi-step syntheses.

The versatility of 2,3-Diiodo-5-(trifluoromethyl)pyridine extends beyond its role as an intermediate in drug synthesis. It has been employed in materials science research, where fluorinated pyridines contribute to the development of advanced materials with unique electronic properties. These materials find applications in organic electronics, including light-emitting diodes (LEDs) and photovoltaic devices.

In conclusion,2,3-Diiodo-5-(trifluoromethyl)pyridine (CAS No: 1227599-67-8) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists working on pharmaceuticals, agrochemicals, and advanced materials. As research continues to uncover new synthetic strategies and applications,2,3-Diiodo-5-(trifluoromethyl)pyridine will undoubtedly remain at the forefront of chemical innovation.

1227599-67-8 (2,3-Diiodo-5-(trifluoromethyl)pyridine) 関連製品

- 32818-06-7((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)

- 2031260-40-7(1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride)

- 149511-37-5(L-Tetraguluronic acid)

- 2248407-86-3(1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 4-methyl 2-methylbenzene-1,4-dicarboxylate)

- 1805338-85-5(3-Amino-6-bromo-2-(difluoromethyl)pyridine-4-acetonitrile)

- 1181621-02-2(methyl 2-hydroxy-3-4-(propan-2-yl)phenylpropanoate)

- 2034579-60-5(6-methoxy-N-(6-methoxypyridin-3-yl)methylpyrimidine-4-carboxamide)

- 2097917-08-1(1-({1-1-(4-fluorophenyl)cyclopropanecarbonylazetidin-3-yl}methyl)pyrrolidine-2,5-dione)

- 2107014-31-1(3-(3-Hydroxy-2,2-dimethylpropyl)pyrrolidin-2-one)

- 882357-92-8(2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-4H,5H,6H-pyrano3,2-cpyridine-3-carbonitrile)